molecular formula C12H17NS B13088782 7-Cyclopentyl-4H,5H,6H,7H-thieno[2,3-C]pyridine

7-Cyclopentyl-4H,5H,6H,7H-thieno[2,3-C]pyridine

Cat. No.: B13088782
M. Wt: 207.34 g/mol
InChI Key: BNHAJRLZBDLDQT-UHFFFAOYSA-N
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Description

7-Cyclopentyl-4H,5H,6H,7H-thieno[2,3-C]pyridine: is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Cyclopentyl-4H,5H,6H,7H-thieno[2,3-C]pyridine typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine. This reaction proceeds through a series of steps including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination .

Industrial Production Methods: Industrial production of this compound may involve similar multicomponent reactions but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The reaction conditions are carefully controlled to maintain the desired temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: 7-Cyclopentyl-4H,5H,6H,7H-thieno[2,3-C]pyridine undergoes various chemical reactions including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene or pyridine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or catalysis.

Major Products: The major products formed from these reactions include substituted thieno[2,3-C]pyridines, sulfoxides, sulfones, and reduced derivatives.

Scientific Research Applications

Chemistry: In chemistry, 7-Cyclopentyl-4H,5H,6H,7H-thieno[2,3-C]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: This compound has shown potential in biological studies as a ligand for various receptors. It is being investigated for its interactions with enzymes and proteins, which could lead to the development of new biochemical tools.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is being studied for its activity against various diseases, including cancer and inflammatory conditions.

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Cyclopentyl-4H,5H,6H,7H-thieno[2,3-C]pyridine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity, receptor antagonism, and modulation of signal transduction pathways .

Comparison with Similar Compounds

  • 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridine-2(4H)-one hydrochloride
  • 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine

Comparison: Compared to these similar compounds, 7-Cyclopentyl-4H,5H,6H,7H-thieno[2,3-C]pyridine exhibits unique structural features such as the cyclopentyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C12H17NS

Molecular Weight

207.34 g/mol

IUPAC Name

7-cyclopentyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine

InChI

InChI=1S/C12H17NS/c1-2-4-9(3-1)11-12-10(5-7-13-11)6-8-14-12/h6,8-9,11,13H,1-5,7H2

InChI Key

BNHAJRLZBDLDQT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2C3=C(CCN2)C=CS3

Origin of Product

United States

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